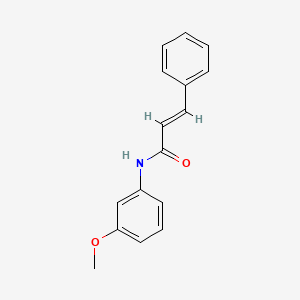

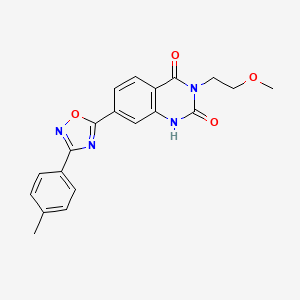

5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt. Additionally, thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone using suitable reagents .

科学的研究の応用

Synthesis and Chemical Characterization

Construction of Polymetallic Architectures : The synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives similar to 5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one, has demonstrated their utility in constructing polymetallic architectures. These compounds exhibit a wide range of redox and emission properties, showcasing their potential in material science, particularly for organic light-emitting devices (OLEDs) (Stagni et al., 2008).

Halogen Bond Donors : N,N′-Dibromohydantoins, used as electrophilic bromination reagents, have been successfully employed as halogen bond (XB) donors in crystalline adducts with pyridines acting as halogen bond acceptors. This application highlights the role of brominated compounds in enhancing intermolecular interactions, which is crucial for developing novel materials and catalysts (Nicolas et al., 2016).

Photophysical Properties and Applications

- Photoinduced Tautomerization : Research on 2-(1H-pyrazol-5-yl)pyridine derivatives, including compounds structurally related to 5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one, has unveiled their capacity for exhibiting three types of photoreactions. These include excited-state intramolecular and intermolecular proton transfers, showcasing these compounds' potential in developing optical materials and sensors (Vetokhina et al., 2012).

Catalytic and Biological Applications

Antitumor Activity : Compounds derived from 5-Bromo-2-pyridinyl variants have shown antitumor activity against various cancer cell lines, including BEL-7404, HepG2, NCI-H460, T-24, and A549. These findings highlight the potential of such compounds in cancer research and therapy development (Huang et al., 2017).

Cytotoxic Selectivity : The same study by Huang et al. also emphasizes the compounds' cytotoxic selectivity, showing no significant toxicity against human normal liver cell lines HL-7702. This selectivity is crucial for developing safer chemotherapeutic agents.

Environmental and Material Science Applications

- Corrosion Inhibition : Schiff bases derived from brominated compounds, including those related to 5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one, have been identified as effective inhibitors for carbon steel corrosion in acidic and chloride-containing environments. These findings are significant for the development of new materials that resist corrosion, extending their lifespan in industrial applications (El-Lateef et al., 2015).

特性

IUPAC Name |

5-bromo-1-pyridin-2-ylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-7-6-13(9(14)5-12-7)8-3-1-2-4-11-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGGRLBFQVZQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(N=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2780560.png)

![N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2780563.png)

![3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2780565.png)

![2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780571.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2780574.png)